molecular formula C13H10F3NO B13047570 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13047570
M. Wt: 253.22 g/mol
InChI Key: GRBPOMUYMOCHBW-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes a cyclopropane ring, a trifluoromethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable aromatic precursor followed by nitrile formation and trifluoromethylation. The reaction conditions often require the use of strong bases, catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropane ring may influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the cyclopropane ring and methyl group.

    3-Methyl-4-(trifluoromethyl)benzonitrile: Similar structure but without the cyclopropane ring.

    Cyclopropanecarbonyl benzonitrile: Contains the cyclopropane and benzonitrile groups but lacks the trifluoromethyl and methyl groups.

Uniqueness

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropane ring adds strain and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H10F3NO/c1-7-10(12(18)8-2-3-8)5-4-9(6-17)11(7)13(14,15)16/h4-5,8H,2-3H2,1H3

InChI Key

GRBPOMUYMOCHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CC2

Origin of Product

United States

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